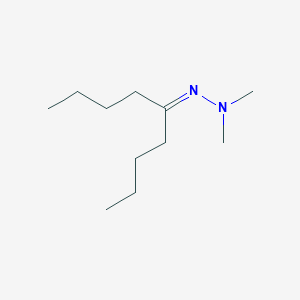
3-methylpyridine-4-sulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylpyridine-4-sulfonic Acid, also known as 4-methylpyridine-3-sulfonic acid, is a chemical compound with the molecular formula C6H7NO3S . It has a molecular weight of 173.19 .
Synthesis Analysis
The synthesis of this compound involves several steps. The process begins with the diazotation of substituted 3-aminopyridines. The diazo groups in the obtained diazonium chlorides are then substituted with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides . These synthesized pyridine-3-sulfonyl chlorides are then converted to pyridine-3-sulfonic acids .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) .Chemical Reactions Analysis
Sulfonic acids, such as this compound, are highly reactive towards water and other nucleophiles . This reactivity is utilized in the synthesis process of this compound .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . .Scientific Research Applications
Coordination Polymers and Hydrogen-Bonded Supramolecules
3-Methylpyridine-4-sulfonic acid and its derivatives have been explored in the synthesis of novel coordinative and hydrogen-bonded supramolecules. For instance, the reactions of similar sulfonic acids with various metals in water have led to the formation of one-dimensional infinite coordination polymers and two-dimensional hydrogen-bonded supramolecules. These structures have applications in materials science, especially in the design of new materials with specific electronic, magnetic, or catalytic properties (Lobana et al., 2004).
Catalysis
This compound and related compounds have also been utilized as catalysts in various chemical reactions. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as a catalyst in the synthesis of polyhydroquinoline derivatives, showcasing its potential in facilitating clean, efficient, and halogen-free organic synthesis processes (Khaligh, 2014). Another study highlighted the use of 4,4′-bipyridinium sulfonic acid chloride as a catalyst for the preparation of amidoalkyl phenols, further underscoring the versatility of sulfonic acid derivatives in catalyzing diverse organic transformations (Moosavi‐Zare et al., 2018).
Antimicrobial Properties
The antimicrobial evaluation of sulfonate derivatives has been a subject of interest, with studies demonstrating the potential of these compounds in combating microbial growth. Novel functionalized N-sulfonates, including derivatives with pyridyl, quinolyl, and isoquinolyl functional groups, have been synthesized and screened for their antimicrobial and antifungal activities. This research sheds light on the potential of sulfonic acid derivatives in the development of new antimicrobial agents (Fadda et al., 2016).
Material Science and Nanotechnology
Sulfonic acid derivatives have been explored for their applications in material science and nanotechnology. For instance, complexes consisting of poly(4-vinylpyridine) and mesogenic wedge-shaped sulfonic acid molecules have been prepared, demonstrating the ability of sulfonic acid derivatives to contribute to the formation of liquid crystalline phases and potentially influence the properties of materials at the nanoscale (Zhu et al., 2006).
Safety and Hazards
3-methylpyridine-4-sulfonic Acid is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3-Methylpyridine-4-sulfonic Acid, also known as 4-Methylpyridine-3-sulfonic acid , is an experimental small molecule It has been found to interact with collagenase 3 and stromelysin-1 in humans .
Mode of Action
It is suggested that it may interact with its targets, potentially influencing their function . More research is needed to fully understand the interaction between this compound and its targets.
Biochemical Pathways
It has been reported that certain microorganisms can transform 3-methylpyridine into nicotinic acid (pyridine-3-carboxylic acid) . This suggests that this compound may be involved in some metabolic pathways in these organisms.
Result of Action
Given its potential interaction with collagenase 3 and stromelysin-1 , it may have an impact on the breakdown of collagen in the human body.
Action Environment
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere . It is soluble in water and some organic solvents , which may influence its action and stability.
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms of action would need to be confirmed through experimental studies.
properties
IUPAC Name |
3-methylpyridine-4-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZRQBQLRFXQPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376568 |
Source


|
| Record name | 3-methylpyridine-4-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14045-23-9 |
Source


|
| Record name | 3-methylpyridine-4-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)
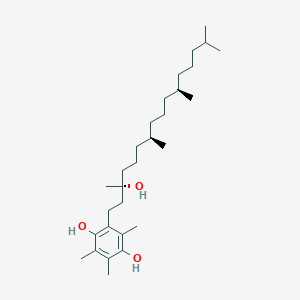


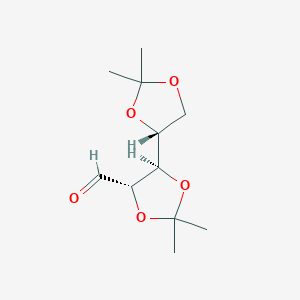
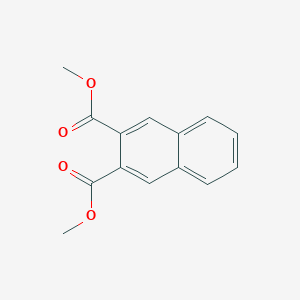
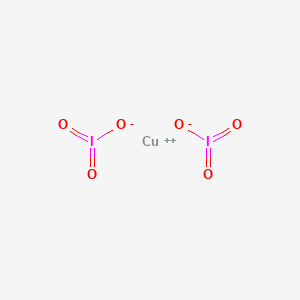

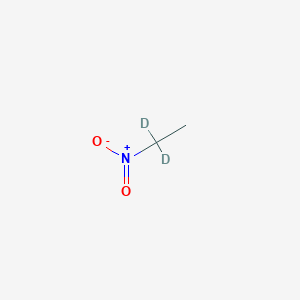
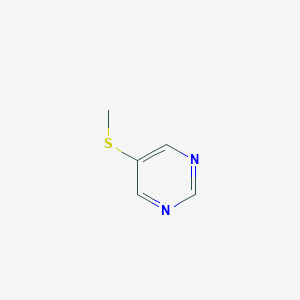
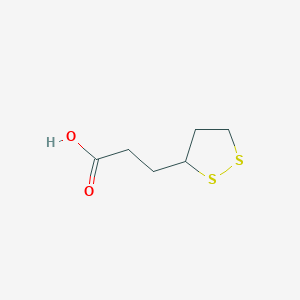
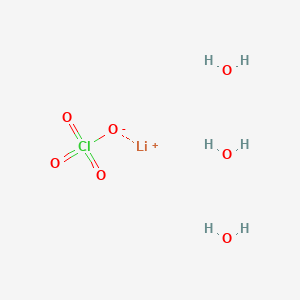
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
